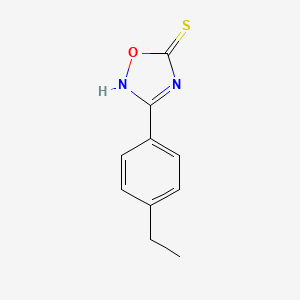

3-(4-Ethylphenyl)-1,2,4-oxadiazole-5-thiol

Description

Properties

IUPAC Name |

3-(4-ethylphenyl)-2H-1,2,4-oxadiazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2OS/c1-2-7-3-5-8(6-4-7)9-11-10(14)13-12-9/h3-6H,2H2,1H3,(H,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXMYOOKUQNYFHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NC(=S)ON2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and General Strategy

- The synthesis typically begins with the corresponding substituted aromatic acid or ester (e.g., 4-ethylbenzoic acid or its ester derivatives).

- Amidoxime formation is achieved by reacting the nitrile or ester precursor with hydroxylamine.

- Cyclization to the 1,2,4-oxadiazole ring is then induced by reaction with appropriate reagents such as carbon disulfide or carboxylic acid derivatives under basic or acidic conditions.

Example Synthetic Procedure (Adapted from Related Oxadiazole-Thiol Syntheses)

| Step | Reagents/Conditions | Description | Yield | Notes |

|---|---|---|---|---|

| 1. Preparation of Amidoxime | Aromatic nitrile + Hydroxylamine hydrochloride in ethanol, base (NaOH) | Formation of amidoxime intermediate | ~80% | Reaction at room temperature or mild heating |

| 2. Cyclization to Oxadiazole-Thiol | Amidoxime + Carbon disulfide + KOH in ethanol, reflux 6-8 h | Formation of 1,2,4-oxadiazole-5-thiol ring | 70-85% | Evolution of H2S gas observed; acidification to precipitate product |

| 3. Purification | Recrystallization from ethanol or ethanol/water | Isolation of pure compound | - | Melting point and spectral data confirm structure |

This approach mirrors the synthesis of 5-(2-nitrostyryl)-1,3,4-oxadiazole-2-thiol derivatives, where the key step involves cyclization in the presence of carbon disulfide and potassium hydroxide, followed by acidification to isolate the thiol-substituted oxadiazole.

Reaction Conditions and Optimization

- Solvent: Absolute ethanol is frequently used for dissolving reactants and as a medium for reflux.

- Temperature: Reflux conditions (approximately 78 °C for ethanol) for 6–8 hours are optimal for cyclization.

- Base: Potassium hydroxide is preferred for deprotonation and facilitating nucleophilic attack on carbon disulfide.

- Work-up: Acidification with hydrochloric acid to pH 2–3 precipitates the oxadiazole-thiol compound.

- Purification: Recrystallization from ethanol or ethanol/water yields high-purity products.

Yields and Characterization

- Yields for the oxadiazole-thiol ring formation step range from 70% to 85%, depending on the substrate and reaction conditions.

- Purity is confirmed by melting point determination, IR spectroscopy (notable S-H stretch around 3200 cm⁻¹), 1H-NMR, and mass spectrometry.

- The thiol proton is typically observed in IR and NMR spectra, confirming successful thiol incorporation.

Comparative Analysis of Preparation Methods

| Method | Starting Material | Key Reagents | Solvent | Temperature | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|---|

| Amidoxime + Carbon disulfide cyclization | Aromatic nitrile or ester | KOH, CS2 | Ethanol | Reflux (6-8 h) | 70-85 | Straightforward, moderate cost, good yield | H2S gas evolution requires ventilation |

| Amidoxime + Carboxylic acid derivatives + T3P | Amidoxime + activated acid | T3P, TEA | Organic solvents | ~80 °C, 0.5-6 h | 87-97 | High yield, short reaction time | Expensive reagents |

| Aqueous medium reflux | Amidoxime + acid derivatives | None (catalyst-free) | Water | Reflux (12 h) | 35-93 | Green chemistry, no organic solvent | Longer reaction time, variable yield |

Research Findings and Notes

- The use of carbon disulfide in basic ethanolic media is a well-established method for synthesizing oxadiazole-5-thiol derivatives, providing a balance between yield and cost.

- Alternative methods employing coupling agents like T3P offer higher yields and shorter reaction times but at increased reagent cost.

- Catalyst-free aqueous methods represent a greener approach but may suffer from longer reaction times and variable yields.

- The substitution pattern on the aromatic ring (e.g., 4-ethylphenyl) influences the reactivity and yield, necessitating optimization for each derivative.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethylphenyl)-1,2,4-oxadiazole-5-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form a disulfide bond.

Reduction: The oxadiazole ring can be reduced under specific conditions.

Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used as reducing agents.

Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of disulfides.

Reduction: Formation of reduced oxadiazole derivatives.

Substitution: Formation of alkylated or acylated thiol derivatives.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the potential of 3-(4-Ethylphenyl)-1,2,4-oxadiazole-5-thiol in the development of antitumor agents. A synthesis of novel derivatives demonstrated significant cytotoxic effects against various cancer cell lines, including colon carcinoma (HCT-116) . The mechanism of action is believed to involve the induction of apoptosis in cancer cells.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives of oxadiazole compounds exhibit activity against a range of pathogens, including bacteria and fungi. This suggests potential applications in developing new antibiotics or antifungal agents .

Photoluminescent Materials

3-(4-Ethylphenyl)-1,2,4-oxadiazole-5-thiol has been explored for use in photoluminescent materials. Its ability to emit light upon excitation makes it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The incorporation of this compound into polymer matrices has shown promising results in enhancing the luminescent properties of the materials .

Nonlinear Optical Properties

Research into the nonlinear optical (NLO) properties of oxadiazole derivatives indicates that compounds like 3-(4-Ethylphenyl)-1,2,4-oxadiazole-5-thiol can be utilized in photonic applications. These properties are crucial for developing devices such as frequency converters and optical switches .

Proteomics Research

In proteomics, 3-(4-Ethylphenyl)-1,2,4-oxadiazole-5-thiol serves as a useful tool for labeling proteins due to its thiol group. This allows for selective modification and tracking of proteins within biological systems, aiding in the understanding of protein interactions and functions .

Molecular Probes

The compound's unique structure makes it suitable for use as a molecular probe in biological assays. Its ability to selectively bind to certain biomolecules can facilitate the study of biochemical pathways and disease mechanisms .

Case Studies

Mechanism of Action

The mechanism of action of 3-(4-ethylphenyl)-1,2,4-oxadiazole-5-thiol involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, pharmacological, and synthetic distinctions between 3-(4-Ethylphenyl)-1,2,4-oxadiazole-5-thiol and analogous heterocyclic compounds:

Key Comparative Insights

Structural Variations and Bioactivity :

- The 4-ethylphenyl group in the target compound differentiates it from phenyl-substituted analogs (e.g., ). This substituent may enhance lipophilicity, improving membrane permeability compared to simpler phenyl derivatives .

- Thiol vs. Tetrazole : The thiol group in the target compound offers distinct reactivity compared to tetrazole rings (e.g., C29 in ). While tetrazoles are isosteric to carboxylic acids and enhance metabolic stability, thiols enable covalent interactions with biological targets, such as enzyme active sites .

Pharmacological Profiles: Anti-Tuberculosis Activity: C29 (a bis-tetrazole) demonstrated promising binding to Mycobacterium tuberculosis targets (InhA/EthR) in silico, with molecular dynamics simulations confirming stability . Analgesic and Antiviral Effects: Benzotriazole-oxadiazole hybrids () exhibit intrinsic analgesic properties, attributed to synergistic interactions between the heterocycles. The absence of a benzotriazole moiety in the target compound may limit such effects but could reduce toxicity risks .

Synthetic Methodologies :

- Nucleophilic Substitution : The synthesis of benzotriazole-oxadiazole derivatives () involves reacting oxadiazole chlorides with benzotriazole under basic conditions. A similar approach could synthesize the target compound by substituting benzotriazole with 4-ethylphenylthiol .

- Triazole vs. Oxadiazole Synthesis : Triazole-thiols (e.g., ) are typically synthesized via cyclization of thiosemicarbazides, contrasting with oxadiazoles, which often require nitrile oxide intermediates .

ADMET Considerations :

- Compounds like C29 and C22 () adhere to Lipinski’s Rule of Five, suggesting favorable oral bioavailability. The target compound’s smaller size (~238 g/mol) and thiol group may improve solubility but could pose challenges in metabolic stability due to thiol oxidation .

Biological Activity

The compound 3-(4-Ethylphenyl)-1,2,4-oxadiazole-5-thiol is part of a larger class of oxadiazole derivatives known for their diverse biological activities. Oxadiazoles are heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their potential therapeutic applications. This article aims to explore the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

3-(4-Ethylphenyl)-1,2,4-oxadiazole-5-thiol features a thiol group which enhances its reactivity and biological activity. The presence of the ethylphenyl substituent is believed to influence its interaction with biological targets.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of oxadiazole derivatives. For instance, several 1,2,4-oxadiazole compounds have demonstrated significant antibacterial and antifungal activities. In a comparative study, compounds structurally related to 3-(4-Ethylphenyl)-1,2,4-oxadiazole-5-thiol exhibited effective inhibition against various bacterial strains, including Xanthomonas oryzae and Rhizoctonia solani .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound Name | Target Organism | EC50 (μg/mL) |

|---|---|---|

| 3-(4-Ethylphenyl)-1,2,4-oxadiazole-5-thiol | Xanthomonas oryzae | TBD |

| Compound A | Rhizoctonia solani | TBD |

| Compound B | Staphylococcus aureus | TBD |

Anticancer Activity

Oxadiazoles have been extensively studied for their anticancer properties. Research indicates that derivatives can inhibit various cancer cell lines through different mechanisms such as apoptosis induction and cell cycle arrest. For example, certain oxadiazole derivatives showed promising results against leukemia and breast cancer cell lines with IC50 values significantly lower than standard chemotherapeutics .

Table 2: Anticancer Activity of Oxadiazole Derivatives

| Compound Name | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| 3-(4-Ethylphenyl)-1,2,4-oxadiazole-5-thiol | MCF7 (Breast) | TBD |

| Compound C | HCT116 (Colon) | TBD |

| Compound D | K562 (Leukemia) | TBD |

The biological activity of 3-(4-Ethylphenyl)-1,2,4-oxadiazole-5-thiol can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Many oxadiazoles act as inhibitors of key enzymes involved in cancer progression and microbial resistance. They can inhibit enzymes such as carbonic anhydrase and histone deacetylases .

- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that oxadiazoles can modulate oxidative stress pathways, thereby influencing cell survival and apoptosis .

Case Studies

A recent study synthesized multiple oxadiazole derivatives and evaluated their biological activities. Among these derivatives, several exhibited significant anticancer effects with low IC50 values against various cancer cell lines. The study concluded that structural modifications could enhance the potency and selectivity of these compounds against specific targets .

Q & A

Q. What are the standard synthetic routes for 3-(4-Ethylphenyl)-1,2,4-oxadiazole-5-thiol, and how can reaction conditions influence yield?

The synthesis typically involves cyclocondensation of precursors such as amidoximes and acyl chlorides, followed by thiolation. For example, refluxing in acetic acid or using catalysts like nickel perchlorate can enhance cyclization efficiency. Temperature control (e.g., 80–100°C) and solvent selection (toluene, DMF) are critical to minimize side reactions like hydrolysis of the oxadiazole ring. Yield optimization often requires iterative adjustment of stoichiometry and reaction time .

Q. Which spectroscopic techniques are most effective for characterizing 3-(4-Ethylphenyl)-1,2,4-oxadiazole-5-thiol?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the oxadiazole ring structure and substituent positions. Infrared (IR) spectroscopy identifies the thiol (-SH) stretching band near 2550 cm⁻¹. Mass spectrometry (MS) provides molecular ion peaks and fragmentation patterns for purity assessment. X-ray crystallography can resolve ambiguities in stereochemistry for crystalline derivatives .

Q. What are the primary biological targets of 1,2,4-oxadiazole derivatives like 3-(4-Ethylphenyl)-1,2,4-oxadiazole-5-thiol?

These compounds often target enzymes or receptors involved in disease pathways. For instance, oxadiazoles inhibit bacterial enoyl-ACP reductase (InhA) in tuberculosis or bind to human serum albumin (HSA) for drug delivery. Molecular docking studies (e.g., AutoDock Vina) predict binding affinities to targets like InhA or EthR, validated via in vitro assays .

Advanced Research Questions

Q. How can computational methods like DFT or molecular dynamics (MD) simulations improve the design of 3-(4-Ethylphenyl)-1,2,4-oxadiazole-5-thiol derivatives?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability. MD simulations (e.g., GROMACS) model ligand-protein interactions over time, revealing dynamic binding modes. These methods guide structural modifications, such as introducing electron-withdrawing groups to enhance binding to hydrophobic enzyme pockets .

Q. What strategies resolve contradictions in experimental data, such as conflicting bioactivity results across studies?

Q. How do structural modifications (e.g., substituent position on the phenyl ring) affect the compound's pharmacokinetic properties?

Introducing a 4-ethyl group enhances lipophilicity, improving blood-brain barrier penetration. Substituents at the meta-position may reduce metabolic degradation by cytochrome P450 enzymes. In vitro ADME assays (e.g., microsomal stability tests) combined with QSAR models quantify these effects. For example, logP values >2.5 correlate with increased membrane permeability but may reduce aqueous solubility .

Q. What experimental designs are optimal for studying the mechanism of action of 3-(4-Ethylphenyl)-1,2,4-oxadiazole-5-thiol in anti-inflammatory applications?

Use a tiered approach:

- In vitro: COX-2 inhibition assays (ELISA) and NF-κB pathway analysis (Western blot).

- In vivo: Murine models of inflammation (e.g., carrageenan-induced paw edema) with dose-response studies.

- Ex vivo: Histopathology to assess tissue-specific effects. Include positive controls (e.g., indomethacin) and validate specificity via knockout cell lines .

Methodological Challenges and Solutions

Q. How can researchers address low yields in the final thiolation step of the synthesis?

Replace traditional thiolating agents (e.g., P₂S₅) with Lawesson’s reagent for milder conditions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) removes byproducts. Alternatively, microwave-assisted synthesis reduces reaction time and improves homogeneity .

Q. What advanced techniques validate the compound’s interaction with DNA or RNA targets?

Circular Dichroism (CD) spectroscopy detects conformational changes in DNA upon binding. Isothermal Titration Calorimetry (ITC) quantifies binding thermodynamics (ΔH, ΔS). Fluorescence resonance energy transfer (FRET) assays monitor real-time interactions with RNA aptamers .

Q. How can in silico toxicity prediction tools enhance the safety profile of oxadiazole derivatives?

Tools like ProTox-II predict hepatotoxicity and carcinogenicity by analyzing structural alerts (e.g., thiol groups). ADMET predictors (e.g., SwissADME) optimize solubility and permeability while minimizing hERG channel inhibition. Experimental validation via Ames tests or zebrafish toxicity models confirms computational findings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.